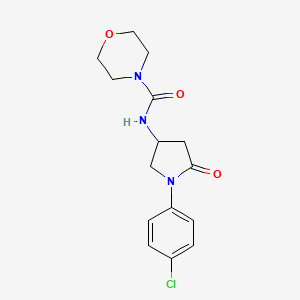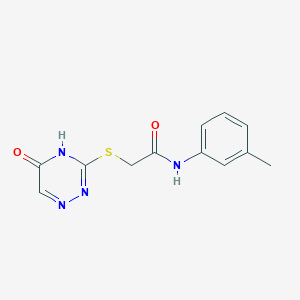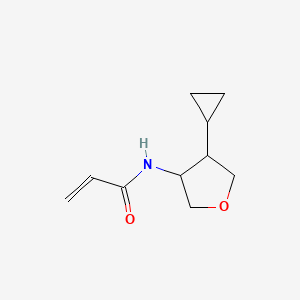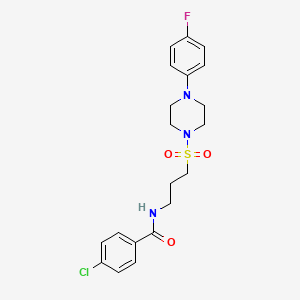
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide” is a chemical compound with the molecular formula C11H13ClN2O2 . The morpholine ring in this molecule has a chair conformation . Morpholine compounds are an important intermediate reagent in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of (4-chlorophenyl)carbamic chloride with morpholine . The reaction is carried out in refluxing ethanol for 4 hours to afford the title compound . The yield of this reaction is approximately 65% .Molecular Structure Analysis
The molecular structure of this compound is characterized by a morpholine ring in a chair conformation . In the crystal, molecules are linked into chains along [100] by N-H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.69 . Further details about its physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One foundational aspect of scientific research involving compounds like "N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide" focuses on their synthesis and characterization. Research in this area often aims to develop novel synthetic methods that can improve the yield, purity, or efficiency of producing such compounds. For instance, the work by Barakat et al. (2020) on the one-pot synthesis of enaminones showcases the chemical innovation in synthesizing compounds with similar structural features, emphasizing the significance of developing efficient synthesis methods for research and potential applications (Barakat et al., 2020).
Molecular Interaction Studies
Another critical area of application is the study of molecular interactions, particularly for compounds acting as ligands or inhibitors for biological receptors. The understanding of how these compounds interact with biological targets is crucial for drug design and development. For example, Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, highlighting the importance of understanding the binding dynamics and conformational preferences of such compounds for therapeutic applications (Shim et al., 2002).
Potential Therapeutic Applications
The exploration of therapeutic applications forms a significant portion of the research on these compounds. This involves evaluating their biological activities, such as antimicrobial, anticonvulsant, or anticancer properties. For instance, Desai et al. (2011) synthesized a series of compounds for evaluation of their in vitro antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new therapeutic agents (Desai et al., 2011).
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJFYDGBUXZFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2870993.png)
![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)




![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)
![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)


![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid](/img/structure/B2871014.png)
